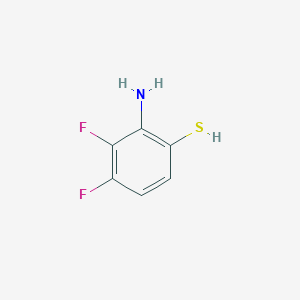
2-Amino-3,4-difluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-difluorobenzenethiol, also known as this compound, is a useful research compound. Its molecular formula is C6H5F2NS and its molecular weight is 161.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Development
2-Amino-3,4-difluorobenzenethiol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored as inhibitors of human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases. Research indicates that modifications to the difluorobenzene ring enhance the potency and selectivity of these inhibitors .
Antioxidant Activity
Thiol compounds are known for their antioxidant properties, which can neutralize free radicals and protect cells from oxidative stress. Studies suggest that this compound may exhibit similar properties due to its thiol group, potentially enhancing its pharmacological profile.
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in material science. For example, it can be used to create fluorescent materials that are valuable in imaging applications .
Electrochemical Applications
Research has indicated that compounds with thiol groups can be employed in electrochemical sensors due to their ability to form stable films on electrode surfaces. This property is particularly useful for detecting heavy metals and other pollutants in environmental monitoring .
Environmental Applications
Pollutant Detection
The unique properties of this compound make it suitable for developing sensors that detect environmental pollutants. Its reactivity with various analytes allows for the design of selective sensors capable of identifying specific contaminants in complex matrices .
Bioremediation Potential
Given its antioxidant properties, this compound may also play a role in bioremediation strategies aimed at detoxifying polluted environments. Research into its interactions with biological systems could reveal pathways for using this compound to mitigate the effects of environmental toxins.
Case Study 1: hnNOS Inhibitors
A study focused on synthesizing a series of this compound derivatives demonstrated their effectiveness as hnNOS inhibitors. The findings showed that certain modifications significantly improved both potency and selectivity against isoforms associated with neurodegenerative disorders .
Case Study 2: Sensor Development
Another investigation highlighted the use of this compound in developing electrochemical sensors for heavy metal detection. The study reported high sensitivity and selectivity towards lead ions, showcasing the compound's potential in environmental monitoring applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; potential hnNOS inhibitor | Enhances potency/selectivity; antioxidant properties |
| Material Science | Building block for polymers and dyes; functional materials | Useful in imaging applications |
| Environmental Science | Pollutant detection; bioremediation strategies | Effective in sensor development; detoxification potential |
特性
CAS番号 |
131105-92-5 |
|---|---|
分子式 |
C6H5F2NS |
分子量 |
161.17 g/mol |
IUPAC名 |
2-amino-3,4-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChIキー |
NAHBKMLDMIVFNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)F)N)S |
正規SMILES |
C1=CC(=C(C(=C1F)F)N)S |
同義語 |
Benzenethiol, 2-amino-3,4-difluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















